N'-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and recrystallization processes.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the aromatic ring.
Major Products
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antiproliferative agent against cancer cells. It has shown cytotoxic effects against various human tumor cell lines.
Coordination Chemistry: It can form stable complexes with transition metals, which are of interest for their catalytic and biological activities.
Material Science: The compound’s ability to form crystalline structures makes it useful in the study of crystal engineering and material properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with cellular targets. In medicinal applications, it is believed to inhibit specific enzymes or proteins involved in cell proliferation, leading to cytotoxic effects . The exact molecular targets and pathways are still under investigation, but it is thought to interfere with redox metabolism and mitochondrial membrane potential .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The dichlorophenyl group enhances its potential as an antiproliferative agent and its ability to form stable metal complexes .
Biological Activity
N'-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a hydrazone functional group, which is known for its biological activity. The synthesis typically involves the condensation of pyridine-4-carbohydrazide with 3,4-dichlorobenzaldehyde, leading to the formation of the hydrazone derivative.
1. Anticancer Activity
Recent studies have shown that derivatives of pyridine-4-carbohydrazide exhibit potent anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluated a series of N'-substituted hydrazones and found that those with halogen substitutions exhibited IC50 values as low as 0.011 µM against prostate cancer cell lines (PC-3) . This suggests that the dichlorophenyl group may enhance the cytotoxicity of the compound.
2. Antimicrobial Activity
The compound has also been assessed for its antibacterial properties. Research indicates that similar hydrazone derivatives possess moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies demonstrated that certain derivatives had Minimum Inhibitory Concentration (MIC) values in the low µg/mL range against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .
3. Enzyme Inhibition
The inhibition of specific enzymes is another area where this compound shows promise. For example, compounds in this class have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
- Mechanism : The mechanism involves binding to the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission .
The biological activities of this compound can be attributed to several mechanisms:
- Caspase Activation : Compounds with similar structures have been shown to activate caspases, which are essential for apoptosis in cancer cells. This activation leads to programmed cell death, making these compounds potential anticancer agents .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in cancer cells through ROS generation, contributing to their cytotoxic effects .
Data Summary
Properties
Molecular Formula |
C13H9Cl2N3O |
---|---|
Molecular Weight |
294.13 g/mol |
IUPAC Name |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9Cl2N3O/c14-11-2-1-9(7-12(11)15)8-17-18-13(19)10-3-5-16-6-4-10/h1-8H,(H,18,19)/b17-8+ |
InChI Key |
QUEWUOJFERKSEI-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)C2=CC=NC=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)C2=CC=NC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.